4-{[2-(4-Benzylpiperidin-1-yl)-5-nitrophenyl]sulfonyl}morpholine
Overview
Description
4-{[2-(4-Benzylpiperidin-1-yl)-5-nitrophenyl]sulfonyl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a nitrophenyl group, and a morpholine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Benzylpiperidin-1-yl)-5-nitrophenyl]sulfonyl}morpholine typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common route involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation to yield 4-benzylpiperidine . This intermediate is then reacted with 5-nitro-2-chlorobenzenesulfonyl chloride under basic conditions to introduce the nitrophenylsulfonyl group. Finally, the morpholine ring is introduced through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Benzylpiperidin-1-yl)-5-nitrophenyl]sulfonyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
4-{[2-(4-Benzylpiperidin-1-yl)-5-nitrophenyl]sulfonyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Benzylpiperidin-1-yl)-5-nitrophenyl]sulfonyl}morpholine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as monoamine oxidase inhibitors, affecting the levels of neurotransmitters such as dopamine and serotonin . This interaction is mediated through the binding of the compound to the active site of the enzyme, inhibiting its activity and leading to increased neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound that acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
2-Benzylpiperidine:
Benzylpiperazine: Known for its stimulant properties and use in research related to neurotransmitter systems.
Uniqueness
4-{[2-(4-Benzylpiperidin-1-yl)-5-nitrophenyl]sulfonyl}morpholine is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-25(27)20-6-7-21(22(17-20)31(28,29)24-12-14-30-15-13-24)23-10-8-19(9-11-23)16-18-4-2-1-3-5-18/h1-7,17,19H,8-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZYEHBWNYQCMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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